molecular formula C20H22N2O5S B2857130 ethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate CAS No. 941949-95-7

ethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate

Cat. No.: B2857130
CAS No.: 941949-95-7
M. Wt: 402.47
InChI Key: KQCMHHDQWKVUNO-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamido]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a benzamide group linked to a 1,1-dioxo-1λ⁶,2-thiazinan heterocycle.

Properties

IUPAC Name

ethyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-2-27-20(24)16-5-9-17(10-6-16)21-19(23)15-7-11-18(12-8-15)22-13-3-4-14-28(22,25)26/h5-12H,2-4,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCMHHDQWKVUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate typically involves multiple steps, including the formation of the thiazinan ring and the subsequent attachment of the benzoyl and ethyl groups. Common reagents used in the synthesis include ethyl benzoate, thiazinan derivatives, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The benzoyl and ethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

ethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research into its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structure shares key motifs with several classes of molecules, including benzothiazines, thiazolidinones, and perimidine derivatives. Below is a systematic comparison based on synthesis, physicochemical properties, and functional group effects.

Physicochemical Properties

Compound Class Key Functional Groups Typical Melting Point (°C) Yield (%) Reactivity Notes
Target Compound Thiazinan-1,1-dioxide, benzoate Inferred: 150–160 High polarity due to sulfone; stable
Perimidine Benzoates (12–19) Perimidinyl, ester 128–147 35–55 Moderate stability; chain-length effects
Thiazolidinones (SS4) Thiazolidinone, carboxylic acid Not reported Lower polarity than sulfone analogs
Benzothiazines () Benzothiazine-1,1-dioxide, ester 200–250 High High thermal stability; synthesis challenges
  • Melting Points: The sulfone group in the target compound likely increases its melting point compared to non-sulfone analogs (e.g., perimidine derivatives). Benzothiazine sulfones () exhibit melting points >200°C, suggesting similar trends .

Notes

Biological Data: No activity data are provided; emphasis is placed on physicochemical properties.

Structural Inference : The sulfone group’s role in enhancing stability and polarity is inferred from benzothiazine derivatives () and thiazinan-acetamide systems () .

Biological Activity

Ethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H14_{14}N2_{2}O4_{4}S
  • Molecular Weight : 286.33 g/mol
  • CAS Number : 343334-01-0

The compound features a thiazinan moiety, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds with thiazine derivatives exhibit notable antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound has moderate antimicrobial activity, particularly against Gram-positive bacteria.

Cytotoxicity and Anticancer Activity

This compound has shown potential in cytotoxic assays against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of the compound on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

  • MCF-7 Cell Line : IC50_{50} = 15 µM
  • HT-29 Cell Line : IC50_{50} = 20 µM

These results indicate that the compound possesses significant anticancer properties, potentially through apoptosis induction mechanisms.

The proposed mechanism of action involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. The thiazine ring may interact with cellular targets, disrupting normal cellular functions and leading to apoptosis in cancer cells.

Anti-inflammatory Activity

Preliminary studies have suggested that this compound exhibits anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures treated with the compound.

Q & A

Basic: What are the standard synthetic routes for ethyl 4-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamido]benzoate?

The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the thiazinan sulfonamide intermediate via cyclization of a sulfonamide precursor with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Coupling the intermediate with 4-aminobenzoic acid ethyl ester using a carbodiimide coupling agent (e.g., EDC/HOBt) in anhydrous DCM .
  • Optimization: Reaction progress is monitored by TLC (silica gel, eluent: EtOAc/hexane), and purification is achieved via recrystallization (solvent: ethanol/water) or column chromatography .

Advanced: How can regioselectivity challenges in thiazinan ring formation be addressed?

Regioselectivity in thiazinan ring closure is influenced by:

  • Catalytic conditions: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ring closure efficiency .
  • Temperature control: Slow addition of reactants at 0–5°C minimizes side reactions (e.g., over-sulfonation) .
  • Substituent effects: Electron-withdrawing groups (e.g., trifluoromethyl) on the benzene ring stabilize transition states, favoring desired regiochemistry .

Basic: What analytical techniques are used to characterize this compound?

Key methods include:

  • Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) to confirm amide bond formation and thiazinan ring integrity. IR spectroscopy verifies sulfonamide (S=O stretches at 1150–1300 cm⁻¹) .
  • Chromatography: HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
  • Mass spectrometry: High-resolution MS (ESI+) confirms molecular weight and fragmentation patterns .

Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

  • Dynamic effects: Variable-temperature NMR (e.g., 25–60°C) distinguishes conformational isomers caused by restricted rotation of the benzamido group .
  • Computational modeling: DFT calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts to validate experimental observations .
  • Deuteration studies: Exchangeable protons (e.g., NH) are identified via D₂O shake tests .

Basic: What biological assays are suitable for initial activity screening?

  • Antimicrobial: Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations .
  • Enzyme inhibition: Fluorometric assays for COX-2 or Factor XIa inhibition, comparing IC₅₀ values with reference inhibitors .

Advanced: How can contradictory bioactivity results across studies be rationalized?

  • Solubility factors: Poor aqueous solubility may lead to false negatives; use DMSO/PBS co-solvents with ≤0.1% DMSO to maintain bioactivity .
  • Cell line variability: Genetic differences (e.g., p53 status) affect response; validate findings across multiple lines .
  • Metabolic stability: Hepatic microsome assays (e.g., human/rat) identify rapid degradation, which may explain inactivity in vivo .

Basic: Which functional groups are critical for structure-activity relationships (SAR)?

  • Thiazinan sulfonamide: Essential for enzyme inhibition (e.g., COX-2) via hydrogen bonding with active-site residues .
  • Benzamido linker: Modulates lipophilicity; chloro or nitro substituents enhance membrane permeability .
  • Ethyl ester: Pro-drug moiety improves solubility; hydrolysis to carboxylic acid in vivo enhances target binding .

Advanced: What computational strategies optimize SAR for target selectivity?

  • Docking studies: Glide/SP or AutoDock Vina predict binding modes to off-targets (e.g., Factor XIa vs. Factor Xa) .
  • MD simulations: 100-ns trajectories assess binding stability; root-mean-square deviation (RMSD) <2 Å indicates robust interactions .
  • Free-energy perturbation (FEP): Quantifies ΔΔG for substituent modifications (e.g., replacing –OCH₃ with –CF₃) to prioritize synthetic targets .

Basic: How should solubility and stability be managed in in vitro assays?

  • Solubility: Pre-dissolve in DMSO (10 mM stock), then dilute in assay buffer with 0.05% Tween-80 to prevent precipitation .
  • Stability: Store solutions at –20°C; confirm integrity via HPLC after 24 hours at 37°C .

Advanced: What experimental designs address photodegradation in light-sensitive assays?

  • Light exclusion: Use amber vials and dimmed lighting during experiments .
  • Accelerated stability testing: Expose to UV (254 nm) and monitor degradation kinetics (HPLC) to identify protective additives (e.g., BHT) .
  • LC-MS/MS: Characterize degradation products (e.g., sulfonic acid derivatives) to refine storage conditions .

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